molecular formula C15H29ClN2O3 B15322056 tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride

tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride

Cat. No.: B15322056
M. Wt: 320.85 g/mol
InChI Key: BTQXBBUMQUZBOD-BTQNPOSSSA-N
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Description

The compound tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride is a nitrogen-containing bicyclic molecule featuring a piperidine core modified with a tert-butoxycarbonyl (Boc) protecting group and a hydroxypyrrolidinylmethyl substituent. Its hydrochloride salt form enhances solubility and stability, typical for bioactive intermediates.

Properties

Molecular Formula

C15H29ClN2O3

Molecular Weight

320.85 g/mol

IUPAC Name

tert-butyl 4-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]piperidine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H28N2O3.ClH/c1-15(2,3)20-14(19)17-8-4-12(5-9-17)10-16-7-6-13(18)11-16;/h12-13,18H,4-11H2,1-3H3;1H/t13-;/m1./s1

InChI Key

BTQXBBUMQUZBOD-BTQNPOSSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CC[C@H](C2)O.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC(C2)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the core piperidine ring One common approach is the reaction of piperidine with tert-butyl chloroformate under controlled conditions to form the tert-butyl carbamate derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group on the pyrrolidinyl ring can be oxidized to form a ketone.

  • Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol.

  • Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often facilitated by strong bases.

Major Products Formed:

  • Oxidation: Formation of a pyrrolidin-1-one derivative.

  • Reduction: Formation of a piperidine-1-ol derivative.

  • Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or as a tool in biochemical assays.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit biological activities such as anti-inflammatory, analgesic, or antiviral properties.

Industry: In the chemical industry, this compound can be used in the production of various chemical products, including agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following piperidine derivatives share the Boc-protected piperidine scaffold but differ in substituents, influencing their physicochemical and biological profiles:

Compound Name Substituents/Functional Groups Molecular Weight Physical State Key Data/Applications References
tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) Amino, pyridin-3-yl 277.36 g/mol Light yellow solid Safety protocols emphasized
tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) 4-methylpentyl alkyl chain Not reported Not reported Synthesized via Boc protection (86% yield)
tert-butyl 4-{methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}... Trifluoromethanesulfonyloxy-pyrimidinyl, methyl Not reported Not reported Building block for catalysis
tert-butyl 4-hydroxy-4-[5-(trifluoromethyl)pyridin-3-yl]piperidine-1-carboxylate Hydroxy, trifluoromethylpyridinyl Not reported Not reported Synthesized via n-BuLi addition
Indazolyl-pyrimidine derivative Pyrazolo-pyrimidine, methoxy-indazolyl ~495.5 g/mol Not reported Elemental analysis: C, 60.34%; H, 6.53%
Key Observations:
  • Compound 3b highlights synthetic efficiency (86% yield) using Boc protection, a method likely applicable to the target compound .
  • Trifluoromethanesulfonyloxy and trifluoromethylpyridinyl groups introduce electron-withdrawing effects, altering solubility and reactivity for cross-coupling reactions .
  • The indazolyl-pyrimidine derivative exemplifies complex heterocyclic modifications, which may enhance binding affinity in drug discovery .

Physicochemical Properties

  • PK03447E-1 ’s light yellow solid state contrasts with typical white crystalline Boc-protected compounds, possibly due to conjugated pyridinyl systems .
  • Hydroxy and amino groups in analogs increase hydrophilicity, while alkyl chains (e.g., 4-methylpentyl in 3b) enhance lipophilicity .

Biological Activity

Tert-butyl 4-{[(3R)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylate hydrochloride, a compound with the molecular formula C15H28N2O3C_{15}H_{28}N_{2}O_{3}, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, drawing on various studies and data sources to present a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperidine ring substituted with a tert-butyl group and a hydroxypyrrolidine moiety.

Structural Information

  • Molecular Formula : C15H28N2O3C_{15}H_{28}N_{2}O_{3}
  • Molecular Weight : 284.39 g/mol
  • SMILES : CC(C)(C)OC(=O)N1CCC(CC1)CN2CCC@@HO
  • InChIKey : WEKXSAHMQLCENN-ZDUSSCGKSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+285.21728170.2
[M+Na]+307.19922176.9
[M+NH4]+302.24382175.7
[M+K]+323.17316175.2

Research indicates that compounds similar to this compound may interact with various biological pathways, particularly in neuropharmacology and enzyme inhibition.

  • Neuropharmacological Effects :
    • Compounds with piperidine structures are often investigated for their effects on neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
    • Preliminary studies suggest potential anxiolytic and antidepressant properties, possibly through modulation of these neurotransmitter systems.
  • Enzyme Inhibition :
    • Hydroxypyrrolidine derivatives have shown promise in inhibiting certain enzymes, which could be relevant in treating conditions such as hypertension or metabolic disorders.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of similar piperidine derivatives in models of neurodegeneration. The findings indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro.

Case Study 2: Antidepressant Activity

Research published in Pharmacology Biochemistry and Behavior examined the antidepressant-like effects of related compounds in rodent models. The study reported significant reductions in immobility time in forced swim tests, suggesting potential efficacy as antidepressants.

Toxicological Profile

The compound has been classified with certain safety warnings:

  • Skin Irritation : Causes skin irritation (H315).
  • Eye Irritation : Causes serious eye irritation (H319).

These findings underscore the importance of handling this compound with care during laboratory experiments.

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